molecular formula C14H23NO2 B5173781 N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine

N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine

Cat. No. B5173781
M. Wt: 237.34 g/mol
InChI Key: OWYULIRGIYSYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine, also known as TBPB, is a chemical compound that has been widely used in scientific research for its unique properties. TBPB has been found to have a significant impact on the functioning of the nervous system and has been used in various studies to understand its mechanism of action.

Mechanism of Action

N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine activates TRPM8 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which opens the channel and allows the influx of ions into the cell. The influx of ions leads to a depolarization of the cell membrane, which triggers the release of neurotransmitters and ultimately leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of TRPM8 channels by N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has been found to have a variety of biochemical and physiological effects. These include a decrease in pain sensation, an increase in cold sensitivity, and a decrease in the release of pro-inflammatory cytokines. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine is its specificity for TRPM8 channels, which allows for the selective activation of these channels without affecting other ion channels. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine is also relatively easy to synthesize and has a high yield. However, N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the use of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine in scientific research. One area of interest is the development of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine analogs that have improved solubility and bioavailability. Another area of interest is the investigation of the role of TRPM8 channels in various diseases and the development of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine-based therapies for these diseases. Additionally, N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine may be useful in the development of new pain medications that target TRPM8 channels.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine involves a multi-step process that includes the reaction of tert-butylamine with 2-methoxyphenol to form 2-methoxyphenyl tert-butylcarbamate. This intermediate product is then reacted with 1-chloropropane to yield N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine. The overall yield of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine is approximately 30%, and the purity of the compound can be increased through recrystallization.

Scientific Research Applications

N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has been widely used in scientific research as a tool to investigate the role of the TRPM8 ion channel in the nervous system. TRPM8 is a cold-sensitive ion channel that is involved in the sensation of cold temperatures and the regulation of pain. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has been found to activate TRPM8 channels, leading to a decrease in pain sensation and an increase in cold sensitivity. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has also been used in studies to investigate the role of TRPM8 in various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-[3-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-14(2,3)15-10-7-11-17-13-9-6-5-8-12(13)16-4/h5-6,8-9,15H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYULIRGIYSYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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